molecular formula C21H26N2O2 B11300931 1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11300931
M. Wt: 338.4 g/mol
InChI Key: UWPOZCOGASUXSU-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated with 2-bromo-1-(2,4-dimethylphenoxy)propane in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the propyl group, which may affect its biological activity.

    1-(2,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Contains a methyl group instead of a propyl group, leading to different chemical properties.

Uniqueness

1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C21H26N2O2/c1-4-7-21-22-18-8-5-6-9-19(18)23(21)13-17(24)14-25-20-11-10-15(2)12-16(20)3/h5-6,8-12,17,24H,4,7,13-14H2,1-3H3

InChI Key

UWPOZCOGASUXSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=C(C=C(C=C3)C)C)O

Origin of Product

United States

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